(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Übersicht
Beschreibung
“(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is a synthetic derivative of piperazine . It is a solid compound with a molecular weight of 436.51 . The compound has a Fmoc functional group .
Molecular Structure Analysis
The molecular formula of “(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is C25H28N2O5 . The SMILES string representation of the molecule isCC(C)C[C@@H]1N(CCN(CC(O)=O)C1=O)C(=O)OCC2c3ccccc3-c4ccccc24
. Physical And Chemical Properties Analysis
“(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one” is a solid compound . It is non-combustible . The compound does not have a flash point .Wissenschaftliche Forschungsanwendungen
Application in Peptide Synthesis
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one has significant applications in the field of peptide synthesis. Wade et al. (2000) explored its use in minimizing base-induced side reactions in Fmoc-solid phase peptide synthesis (SPPS). They found that piperazine, which is structurally related to (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, exhibited the least side reactions compared to other bases in the synthesis of sensitive peptide sequences.
Improved Fmoc Deprotection in SPPS
Ralhan, Krishnakumar, and Gupta (2015) reported on an efficient Fmoc-deprotection solution containing piperazine, highlighting its ability to achieve complete removal of the Fmoc group rapidly and effectively, thus making it a potential substitute for traditional reagents in SPPS (Ralhan, Krishnakumar, & Gupta, 2015).
Evaluating Fmoc Removal Reagents
Gúzman et al. (2020) compared different secondary amines, including piperazine, for Fmoc removal in solid-phase peptide synthesis. They concluded that 4-methylpiperidine, which shares structural similarities with (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, could be a promising alternative to the commonly used piperidine (Gúzman et al., 2020).
Application in Traceless Solid-Phase Synthesis
Neagoie and Krchňák (2012) utilized a piperazine amide linker, similar in structure to (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one, for cyclative cleavage from solid support in the synthesis of dihydroquinoxalin-2-ones. This method provided a traceless solid-phase synthesis approach (Neagoie & Krchňák, 2012).
Improved Synthesis of Bioactive Peptides
Sun et al. (2017) described an improved method for synthesizing oxytocin using an Fmoc SPPS method. They employed piperazine for Fmoc removal, demonstrating its effectiveness and potential as a substitute for standard reagents (Sun et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUVRRKKDHLBI-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.